molecular formula C8H13N3O B3038854 (5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methylamine CAS No. 915925-36-9

(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methylamine

Cat. No.: B3038854
CAS No.: 915925-36-9
M. Wt: 167.21 g/mol
InChI Key: MQJDVQQPQSXGDZ-UHFFFAOYSA-N
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Description

(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methylamine (CAS 915925-36-9) is a high-value heterocyclic building block with a molecular formula of C8H13N3O and a molecular weight of 167.21 g/mol . This compound features a 1,2,4-oxadiazole scaffold, a versatile heterocycle that has emerged as highly significant in modern medicinal chemistry due to its diverse biological activities and applications in drug discovery . The 1,2,4-oxadiazole ring is prized for its metabolic stability and is frequently employed as a bioisostere for ester and amide functional groups, which can improve the pharmacokinetic properties of drug candidates . The structure of this particular compound, which incorporates a cyclopentyl substituent and an aminomethyl functional group, makes it a versatile intermediate for the synthesis of more complex molecules. It is supplied with a typical purity of 95% and is available for immediate shipment . Primary Research Applications: This compound serves as a key synthetic intermediate in the development of novel therapeutic agents. The 1,2,4-oxadiazole scaffold is associated with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and central nervous system (CNS) related effects . The reactive primary amine group allows for further functionalization through coupling reactions, facilitating its use in lead optimization and the creation of compound libraries for high-throughput screening. Handling and Safety: This product is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses . Researchers should consult the safety data sheet (SDS) prior to use and adhere to all standard laboratory safety protocols.

Properties

IUPAC Name

(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c9-5-7-10-8(12-11-7)6-3-1-2-4-6/h6H,1-5,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQJDVQQPQSXGDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NC(=NO2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Amidoxime Derivatives

A widely adopted strategy involves the cyclization of amidoxime intermediates. For example, nitrile precursors are treated with hydroxylamine to form amidoximes, which subsequently react with carboxylic acids or derivatives to yield 1,2,4-oxadiazoles.

Example Protocol :

  • Amidoxime Formation : Cyclopentanecarbonitrile reacts with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 12 hours to form cyclopentylamidoxime.
  • O-Acylation : The amidoxime is treated with acetyl chloride in dichloromethane (DCM) under basic conditions (triethylamine) to generate the O-acylamidoxime intermediate.
  • Cyclodehydration : Heating the intermediate at 100°C in acetonitrile with triphenylphosphine and carbon tetrachloride induces cyclization, forming the 1,2,4-oxadiazole ring.

Key Data :

Step Reagents/Conditions Yield Source
Amidoxime Formation NH₂OH·HCl, EtOH/H₂O, 80°C, 12h 85%
Cyclodehydration PPh₃, CCl₄, CH₃CN, 100°C, 1h 78%

Hydrazine-Based Cyclocondensation

Alternative routes employ hydrazine derivatives. Cyclopentyl hydrazine, synthesized from cyclopentanone and hydrazine hydrate, reacts with methyl isocyanate to form the oxadiazole ring. This method avoids nitrile intermediates but requires stringent temperature control.

Functionalization Strategies for Methylamine Substituent

Direct Alkylation of Oxadiazole Intermediates

Post-cyclization, the methylamine group is introduced via alkylation. For instance, 5-cyclopentyl-1,2,4-oxadiazol-3-ol reacts with methylamine in the presence of a coupling agent like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) to form the target compound.

Reaction Conditions :

  • Solvent: Dimethylformamide (DMF)
  • Base: N,N-Diisopropylethylamine (DIPEA)
  • Temperature: 25°C, 12 hours
  • Yield: 72%

Nucleophilic Substitution Reactions

Methylamine can displace leaving groups (e.g., chloride) on pre-functionalized oxadiazoles. For example, 3-chloro-5-cyclopentyl-1,2,4-oxadiazole reacts with methylamine in ethanol at reflux, achieving 68% yield.

Comparative Table :

Method Substrate Reagents Conditions Yield
Alkylation 5-Cyclopentyl-oxadiazol-3-ol Methylamine, HATU, DIPEA DMF, 25°C, 12h 72%
Substitution 3-Chloro-5-cyclopentyl-oxadiazole Methylamine, EtOH Reflux, 6h 68%

Industrial-Scale Production Methodologies

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors enhance the cyclodehydration step, reducing reaction times from hours to minutes. Automated systems enable precise control of stoichiometry, improving yields to >85%.

Optimized Parameters :

  • Temperature : 110°C
  • Pressure : 2 bar
  • Catalyst : Silica-supported phosphoric acid
  • Throughput : 1 kg/h

Comparative Analysis of Preparation Methods

The amidoxime route offers higher yields (78%) but requires toxic reagents like carbon tetrachloride. Hydrazine-based methods are simpler but suffer from lower regioselectivity. Industrial protocols balance efficiency and safety, though capital costs remain high.

Advantages/Disadvantages :

Method Advantages Disadvantages
Amidoxime Cyclization High yield, scalable Toxic reagents (CCl₄)
Hydrazine Condensation Fewer steps Low selectivity
Industrial Flow Synthesis High throughput High equipment cost

Challenges and Optimization Strategies

Key challenges include:

  • Regioselectivity : Competing 1,3,4-oxadiazole formation during cyclization. Using bulky solvents (e.g., tert-butanol) suppresses by-products.
  • Amine Stability : Methylamine’s volatility complicates alkylation. In situ generation via Gabriel synthesis mitigates losses.
  • Purification : Silica gel chromatography remains standard, but membrane-based separations are emerging for industrial applications.

Chemical Reactions Analysis

(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methylamine undergoes various chemical reactions, including:

Scientific Research Applications

(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in proteomics research to study protein interactions and functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of (5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methylamine involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituent (Position 5) Substituent (Position 3) Molecular Weight Key Properties/Applications References
(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methylamine Cyclopentyl Methylamine 209.28* High lipophilicity; CNS drug candidate
(5-Ethyl-1,2,4-oxadiazol-3-yl)methylamine hydrochloride Ethyl Methylamine (HCl salt) 181.63 Improved solubility; antibacterial studies
[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]methylamine hydrochloride Cyclopropyl Methylamine (HCl salt) 195.65 Enhanced metabolic stability; kinase inhibitors
[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methylamine 4-Methoxyphenyl Methylamine 205.21 Electron-rich ring; antitumor activity
(2-{5-Isopropyl-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride Isopropyl Ethyl-methylamine (HCl salt) 245.74 Branched alkyl chain; protease inhibitors

*Calculated based on molecular formula C₉H₁₅N₃O.

Physicochemical and Pharmacokinetic Properties
  • Lipophilicity (LogP): The cyclopentyl derivative exhibits higher lipophilicity (predicted LogP ~2.5) compared to ethyl (LogP ~1.8) or cyclopropyl (LogP ~1.5) analogues, favoring blood-brain barrier penetration .
  • Solubility:

    • Hydrochloride salts (e.g., ethyl and cyclopropyl derivatives) show enhanced aqueous solubility, critical for formulation .
    • The cyclopentyl compound’s free base may require prodrug strategies for optimal bioavailability .
  • Synthetic Accessibility:

    • Cyclopentyl and cyclopropyl derivatives often require multi-step synthesis involving cyclocondensation of amidoximes with ketones or carboxylic acid derivatives under acidic conditions .
    • Ethyl and isopropyl analogues are more straightforward to synthesize but may lack target selectivity .

Biological Activity

(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various scientific fields.

Chemical Structure and Properties

The compound this compound can be characterized by its oxadiazole ring structure, which is known for its diverse biological properties. The molecular formula is C10_{10}H14_{14}N4_{4}O, and it has been identified as a potential lead compound in drug development.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may have efficacy against various microbial strains.
  • Antitumor Activity : Similar compounds have been shown to inhibit thymidylate synthetase, an enzyme crucial for DNA synthesis, leading to potential antitumor effects.
  • Enzyme Inhibition : It has been observed that the compound could inhibit fatty acid synthase (FASN), which plays a critical role in lipid metabolism and is implicated in cancer progression .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Thymidylate Synthase Inhibition : By inhibiting this enzyme, the compound prevents DNA synthesis, which is vital for cancer cell proliferation.
  • FASN Inhibition : Inhibition of FASN may lead to reduced lipogenesis and altered energy metabolism in cancer cells .

Case Studies and Research Findings

Several studies have evaluated the biological effects of this compound:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against specific strains
AntitumorInhibition of DNA synthesis
Enzyme InhibitionFASN inhibition leading to metabolic changes

Cytotoxicity and Safety Profiles

Cytotoxicity studies are essential for evaluating the safety and efficacy of new compounds. Various assays such as MTT and LDH release assays have been utilized to assess the cytotoxic effects of this compound on mammalian cell lines. These studies are crucial for determining the therapeutic window and potential side effects associated with the compound .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methylamine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclization of thioamide precursors or nucleophilic substitution on pre-formed oxadiazole cores. For example, analogous 1,2,4-triazole derivatives were synthesized via reaction of 1,2,4-triazole-3-thiols with chloromethyl pyridines under basic conditions (e.g., triethylamine in acetone/DCM mixtures) . Optimization may include adjusting solvent polarity (e.g., 1,4-dioxane vs. DCM), temperature (room temp. vs. reflux), and stoichiometric ratios of reagents to improve yield and purity .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR can confirm the cyclopentyl and oxadiazole moieties. For example, cyclopentyl protons appear as multiplet signals at δ 1.5–2.1 ppm, while the methylamine group shows a singlet near δ 3.3 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C9_9H14_{14}N3_3O for the core structure).
  • Infrared (IR) Spectroscopy : Peaks near 1600–1650 cm1^{-1} confirm the oxadiazole ring .

Q. How can solubility and stability profiles be assessed under varying pH and temperature conditions?

  • Methodological Answer :

  • Solubility : Use shake-flask methods in buffers (pH 1–10) with HPLC-UV quantification. Polar aprotic solvents (e.g., DMSO) are preferred for initial stock solutions.
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to detect degradation products (e.g., hydrolysis of the oxadiazole ring) .

Advanced Research Questions

Q. What computational strategies predict the compound’s bioactivity and binding affinity to target proteins?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with targets (e.g., sirtuin inhibitors or cytotoxic targets). For example, oxadiazole derivatives showed affinity for NAD+^+-dependent enzymes in SAR studies .
  • Quantitative Structure-Activity Relationship (QSAR) : Train models with descriptors like logP, polar surface area, and H-bond donors to predict cytotoxicity (e.g., IC50_{50} values against cancer cell lines) .

Q. How can contradictions in bioactivity data across studies be resolved?

  • Methodological Answer :

  • Meta-Analysis : Compare assay conditions (e.g., cell line specificity, incubation time). For instance, cytotoxic activity of oxadiazole-methylamines varies between HeLa and MCF-7 cells due to differential expression of target proteins .
  • Dose-Response Reevaluation : Conduct full-dose curves (0.1–100 μM) to confirm potency thresholds and rule out false positives from high-concentration artifacts.

Q. What strategies improve metabolic stability and reduce off-target effects in vivo?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated methylamine) to enhance bioavailability .
  • Isotope Labeling : Use 14^{14}C-labeled compounds in pharmacokinetic studies to track metabolite formation and clearance pathways .

Q. How does substituent variation on the cyclopentyl or oxadiazole ring affect pharmacological properties?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs with halogens (e.g., Br, Cl) or electron-withdrawing groups on the oxadiazole ring. For example, trifluoromethyl substitution enhanced enzyme inhibition in related triazole derivatives .
  • Free-Wilson Analysis : Statistically correlate structural modifications with activity changes to identify critical pharmacophores .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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